molecular formula C21H14O B6362885 Di(naphthalen-1-yl)methanone CAS No. 605-78-7

Di(naphthalen-1-yl)methanone

Cat. No.: B6362885
CAS No.: 605-78-7
M. Wt: 282.3 g/mol
InChI Key: AZRQQTKALKINGP-UHFFFAOYSA-N
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Description

Di(naphthalen-1-yl)methanone, also known as 1,1’-Methylenebisnaphthalene, is an organic compound with the molecular formula C21H14O. It is characterized by the presence of two naphthalene rings connected by a methanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Di(naphthalen-1-yl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses naphthalene as the starting material and involves the use of an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Di(naphthalen-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Di(naphthalen-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the study of aromatic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Di(naphthalen-1-yl)methanone involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with cellular proteins and enzymes, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

    Naphthalene: A simpler aromatic hydrocarbon with a single naphthalene ring.

    Benzophenone: Contains two benzene rings connected by a ketone group, similar in structure but with different chemical properties.

    Fluorenone: Another aromatic ketone with a different ring structure.

Uniqueness: Di(naphthalen-1-yl)methanone is unique due to its dual naphthalene rings, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific aromatic characteristics .

Properties

IUPAC Name

dinaphthalen-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O/c22-21(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRQQTKALKINGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408540
Record name Methanone, dinaphthalenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30172-85-1, 605-78-7
Record name Methanone, dinaphthalenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 605-78-7
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